1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride
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Overview
Description
1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 It is known for its unique spiro structure, which consists of an indane moiety fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] dihydrochloride typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through a series of reactions starting from benzene derivatives. Common methods include Friedel-Crafts alkylation and cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where an appropriate piperidine derivative reacts with the indane moiety.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amination: The amino group is introduced through reductive amination reactions, often using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indane or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indane or piperidine derivatives.
Scientific Research Applications
1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-6-methoxy-spiro[indane-2,4’-piperidine]: Similar structure but without the dihydrochloride salt form.
1-Amino-6-methoxy-indane: Lacks the spiro piperidine ring.
1-Amino-spiro[indane-2,4’-piperidine]: Lacks the methoxy group.
Uniqueness
1-Amino-6-methoxy-spiro[indane-2,4’-piperidine] dihydrochloride is unique due to its combination of the spiro structure, methoxy group, and dihydrochloride salt form. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c1-17-11-3-2-10-9-14(4-6-16-7-5-14)13(15)12(10)8-11;;/h2-3,8,13,16H,4-7,9,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJUBGLNSAEVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3(C2N)CCNCC3)C=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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